molecular formula C24H27N5O2 B2696010 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide CAS No. 1396686-67-1

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2696010
CAS No.: 1396686-67-1
M. Wt: 417.513
InChI Key: ROCXOVLXASXRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) Source . Its primary research value lies in its ability to specifically target HDAC6 without significantly affecting other histone deacetylase isoforms, such as the class I HDACs, which provides a valuable tool for dissecting the unique biological functions of HDAC6 in various disease contexts Source . In neuroscience research, this compound is investigated for its potential role in mitigating neurodegenerative pathology, particularly in models of tauopathies like Alzheimer's disease, by enhancing tubulin acetylation and promoting healthy microtubule function within axons Source . Concurrently, in oncology research, its selective inhibition of HDAC6 is explored as a strategy to disrupt aggresome formation, a key mechanism that cancer cells use to dispose of misfolded proteins and evade apoptosis, thereby offering a potential therapeutic synergy with proteasome inhibitors Source . The compound enables researchers to probe the mechanisms of protein aggregation, cellular stress response, and axonal transport with a high degree of specificity.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-19-7-5-6-10-21(19)31-17-24(30)27-22-15-23(26-18-25-22)29-13-11-28(12-14-29)16-20-8-3-2-4-9-20/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCXOVLXASXRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form benzylpiperazine.

    Pyrimidine Ring Formation: The benzylpiperazine intermediate is then reacted with a suitable pyrimidine precursor under acidic or basic conditions to form the pyrimidine ring.

    Acetamide Linkage Formation: The final step involves the reaction of the pyrimidine intermediate with o-tolyloxy acetic acid or its derivative under dehydrating conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions may target the pyrimidine ring or the acetamide linkage, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide exhibits significant pharmacological properties, making it a subject of interest in various therapeutic areas:

Anticonvulsant Activity

Recent studies indicate that compounds similar to this one demonstrate anticonvulsant properties. They have been tested in various seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice, showing efficacy in controlling seizures. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic and glutamatergic pathways, enhancing seizure control and providing neuroprotective effects .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives based on its structure can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. For example, studies have shown that related compounds can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial activity against certain pathogens. Studies have explored its efficacy against bacterial strains, indicating potential use as an antibacterial agent .

Case Study 1: Anticonvulsant Efficacy

In a study conducted on mice models, this compound was administered to evaluate its anticonvulsant effects. The results demonstrated significant seizure reduction compared to control groups, highlighting its potential as a therapeutic agent for epilepsy .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of related compounds derived from this structure against human cancer cell lines such as breast and colon cancer. The results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively, suggesting their utility in cancer therapy .

Mechanism of Action

The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide would depend on its specific molecular targets. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-Acetamide Scaffolds

The following compounds share core structural similarities but differ in substituents, leading to variations in physicochemical properties and biological activity:

Bis-Pyrimidine Acetamides (Compounds 12–17)
  • Structure : These bis-pyrimidines feature two pyrimidine rings linked via a 1,4-phenylene group, with acetamide side chains substituted with halogenated or nitrophenyl groups (e.g., 2-fluorophenyl, 4-chloro-2-nitrophenyl) .
  • Key Differences: Molecular Weight: Higher due to the bis-pyrimidine scaffold (e.g., Compound 16: C₄₄H₃₂Br₂N₁₀O₆). Melting Points: Range from 198–265°C, influenced by nitro and halogen substituents.
2-(2-Methoxy-4-methylphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396858-32-4)
  • Structure: Differs in the phenoxy group (2-methoxy-4-methyl vs. 2-methyl) and the piperazine substituent (phenyl vs. benzyl) .
  • Key Differences: Lipophilicity: Methoxy and methyl groups may increase logP compared to the target compound. Synthetic Yield: Not reported, but structural simplicity suggests higher feasibility than bis-pyrimidines.
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (EP 2 903 618 B1)
  • Structure: Pyridin-4-ylamino group at pyrimidine-6-position and isopropyl acetamide .
  • Key Differences: Electron Effects: Pyridinylamino is electron-withdrawing, altering pyrimidine reactivity. Solubility: Isopropyl group may reduce aqueous solubility compared to benzylpiperazine.

Functional Group Variations and Impact

Piperazine Substituents
  • Phenylpiperazine (CAS 1396858-32-4) : Less bulky, possibly favoring interactions with aromatic residues in enzymes .
  • 4-Methylpiperazine (EP 2 903 618 B1) : Increases basicity, affecting protonation states in physiological conditions .
Acetamide Side Chains
  • 2-Methylphenoxy (Target Compound): Moderate steric hindrance, ideal for fitting into hydrophobic pockets.
  • Heterocyclic-Linked Acetamides (): Compounds like 2-((2-(benzo[d][1,3]dioxol-5-ylamino)pyrimidin-4-yl)amino)-N-(...)acetamide incorporate fused rings for enhanced target affinity .

Biological Activity

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H27N5O
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 1396686-67-1

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound is believed to modulate the activity of specific neurotransmitter systems, which may contribute to its therapeutic effects in neurological disorders.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, studies on related compounds have shown that they can effectively protect against seizures in animal models, particularly in the maximal electroshock (MES) test. The structure-activity relationship (SAR) analysis suggests that modifications in the piperazine and pyrimidine moieties significantly influence anticonvulsant efficacy .

Antitumor Activity

In vitro studies have demonstrated that certain analogs of this compound possess potent antiproliferative activity against various cancer cell lines. For example, a related compound with a similar structure was found to inhibit tumor growth in HepG2 xenograft models without significant toxicity . The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Study Findings
Anticonvulsant Screening Compounds derived from similar structures showed significant protection in MES tests at doses ranging from 100 to 300 mg/kg .
Antitumor Efficacy A related compound demonstrated IC50 values between 0.029 and 0.147 μM against four cancer cell lines, indicating strong antiproliferative effects .
Mechanistic Insights Studies suggest that the binding affinity to voltage-sensitive sodium channels may play a crucial role in the anticonvulsant activity observed in animal models .

Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:

  • Formation of Pyrimidine Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.
  • Introduction of Benzylpiperazine Moiety : This is done via nucleophilic substitution reactions using benzyl chloride and piperazine under basic conditions.
  • Final Acetylation : The introduction of the acetyl group is performed to yield the final product.

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent side reactions.
  • Catalyst Screening : Use Pd(OAc)₂/XPhos for efficient coupling of sterically hindered piperazines .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, aromatic protons in the 2-methylphenoxy group appear as a doublet (δ 6.8–7.2 ppm), while the pyrimidine C-2 proton resonates at δ 8.5–8.7 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI⁺) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 476.2452) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect polar impurities .

Advanced: How do structural modifications to the piperazine and pyrimidine rings alter pharmacological activity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Piperazine Substitution :
    • Benzyl vs. Methyl : Benzyl groups enhance lipophilicity and CNS penetration (e.g., anticonvulsant ED₅₀ reduction from 45 mg/kg to 28 mg/kg in rodent models) .
    • Halogenation : 4-Fluorobenzyl derivatives show improved metabolic stability (t₁/₂ > 4 hours in microsomal assays) .
  • Pyrimidine Modifications :
    • 6-Position Substitution : Bulky groups (e.g., tert-butyl) reduce off-target kinase inhibition (IC₅₀ shift from 120 nM to >1 µM) .
  • Phenoxy Acetamide : Electron-withdrawing groups (e.g., nitro) at the 2-methylphenoxy moiety enhance target binding (Kd < 50 nM in SPR assays) .

Advanced: How can researchers resolve contradictions in biological activity data across experimental models?

Q. Methodological Approach :

  • Model Validation : Compare in vitro (e.g., HEK293 cells expressing target receptors) and in vivo (e.g., murine seizure models) assays to confirm target engagement .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/ED₅₀ values and assess potency discrepancies .
  • Off-Target Screening : Employ broad-panel kinase assays (e.g., Eurofins) to rule out non-specific effects .

Advanced: What computational methods predict target interactions and ADMET properties?

Q. Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide models the compound in ATP-binding pockets (e.g., PI3Kγ, RMSD < 2.0 Å) .
  • QSAR Modeling : Utilize MOE or RDKit to correlate logP (XlogP ~3.2) with blood-brain barrier permeability (BBBP > 0.6) .
  • ADMET Prediction : SwissADME forecasts moderate bioavailability (F ≈ 50%) and CYP3A4-mediated metabolism .

Advanced: How do in vitro and in vivo models differ in evaluating therapeutic potential?

Q. Experimental Design Considerations :

  • In Vitro :
    • Cell Lines : Use SH-SY5Y neurons for neuroactivity screening (IC₅₀ < 10 µM).
    • Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH) to estimate hepatic clearance .
  • In Vivo :
    • Rodent Models : Dose at 10–50 mg/kg (i.p.) in PTZ-induced seizures; monitor EEG for ictal suppression .
    • PK/PD Integration : Plasma LC-MS/MS quantifies Cmax (1–2 µg/mL) and correlates with efficacy .

Methodological: What strategies improve metabolic stability and bioavailability?

Q. Structural Optimization :

  • Piperazine Fluorination : 4-Fluorobenzyl groups reduce CYP2D6 oxidation (CLint < 10 µL/min/mg) .
  • Acetamide Bioisosteres : Replace phenoxy with thioether (logD reduction from 2.8 to 1.5) enhances aqueous solubility .
  • Prodrug Design : Esterify the acetamide (e.g., ethyl ester) to increase oral absorption (AUC₀–24h > 500 ng·h/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.